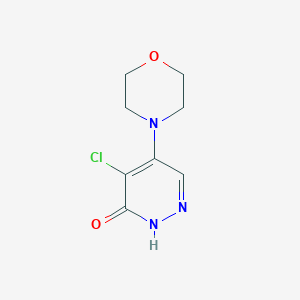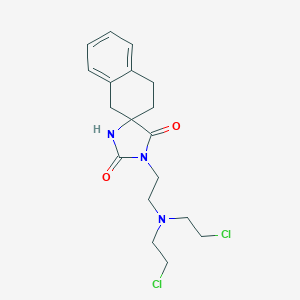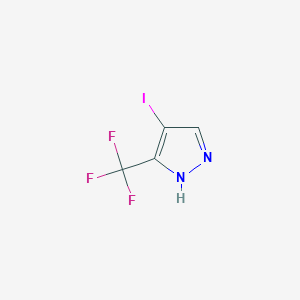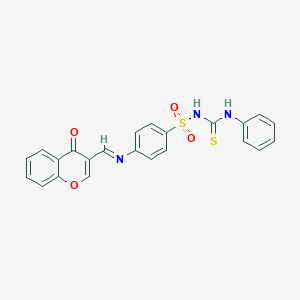
Benzenesulfonamide, 4-(((4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)thioxomethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, 4-(((4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)thioxomethyl)-, also known as compound 1, is a synthetic organic compound that has gained attention in the scientific community due to its potential applications in various fields. It is a complex molecule that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Wirkmechanismus
Compound 1 has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. Additionally, Benzenesulfonamide, 4-(((4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)thioxomethyl)- 1 has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemische Und Physiologische Effekte
Compound 1 has been shown to have antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have antibacterial and antifungal properties. In addition, Benzenesulfonamide, 4-(((4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)thioxomethyl)- 1 has been shown to have neuroprotective effects and may have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Benzenesulfonamide, 4-(((4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)thioxomethyl)- 1 in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, Benzenesulfonamide, 4-(((4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)thioxomethyl)- 1 has been well-studied, and its mechanism of action and physiological effects have been characterized in detail. However, one limitation of using Benzenesulfonamide, 4-(((4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)thioxomethyl)- 1 in lab experiments is its complexity, which may make it difficult to synthesize and manipulate.
Zukünftige Richtungen
There are several future directions for the study of Benzenesulfonamide, 4-(((4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)thioxomethyl)- 1. One potential direction is to explore its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of Benzenesulfonamide, 4-(((4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)thioxomethyl)- 1 and its potential use in the treatment of cancer and other diseases. Finally, the synthesis of analogs of Benzenesulfonamide, 4-(((4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)thioxomethyl)- 1 may lead to the discovery of Benzenesulfonamide, 4-(((4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)thioxomethyl)-s with improved efficacy and fewer side effects.
Synthesemethoden
The synthesis of Benzenesulfonamide, 4-(((4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)thioxomethyl)- 1 involves the reaction of 4-hydroxycoumarin with thiosemicarbazide to form 4-((1,3-thiazol-2-yl)hydrazono)-4H-chromen-3-one, which is then reacted with 4-aminobenzenesulfonamide to form Benzenesulfonamide, 4-(((4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)thioxomethyl)- 1. The synthesis of Benzenesulfonamide, 4-(((4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)thioxomethyl)- 1 has been optimized to yield high purity and yield.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been studied extensively for its potential applications in various fields. It has been shown to have antitumor activity, and its mechanism of action has been studied in detail. Compound 1 has also been studied for its antibacterial and antifungal properties, and its potential use as an antioxidant has been explored. Additionally, Benzenesulfonamide, 4-(((4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)thioxomethyl)- 1 has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
198649-74-0 |
|---|---|
Produktname |
Benzenesulfonamide, 4-(((4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)thioxomethyl)- |
Molekularformel |
C23H17N3O4S2 |
Molekulargewicht |
463.5 g/mol |
IUPAC-Name |
1-[4-[(4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea |
InChI |
InChI=1S/C23H17N3O4S2/c27-22-16(15-30-21-9-5-4-8-20(21)22)14-24-17-10-12-19(13-11-17)32(28,29)26-23(31)25-18-6-2-1-3-7-18/h1-15H,(H2,25,26,31) |
InChI-Schlüssel |
SAWVEYFZCIUOGG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=S)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=COC4=CC=CC=C4C3=O |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=S)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=COC4=CC=CC=C4C3=O |
Synonyme |
Benzenesulfonamide, 4-(((4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N -((phenylamino)thioxomethyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




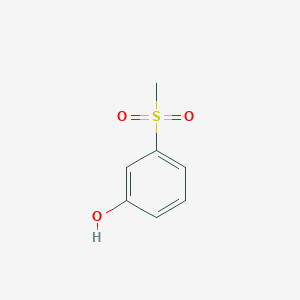
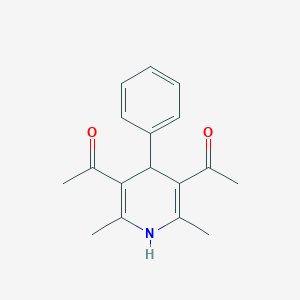
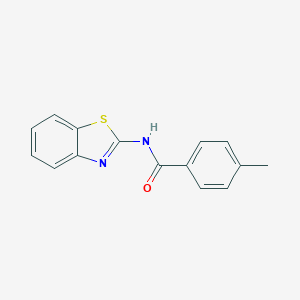
![(1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B183467.png)
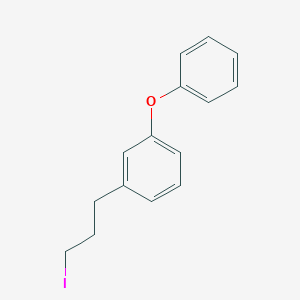
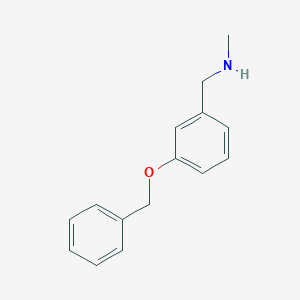
![2-[(7-Chloroquinolin-4-yl)amino]ethanol](/img/structure/B183477.png)
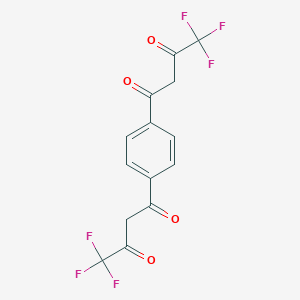
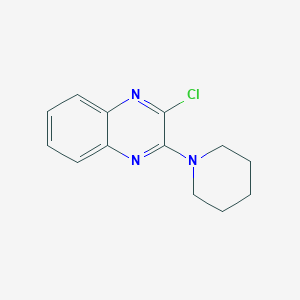
![3-[(4-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine](/img/structure/B183480.png)
